REACTION_CXSMILES
|
[ClH:1].O1CCOCC1.[CH3:8][O:9][C:10]1[CH:30]=[CH:29][C:13]([C:14]([O:16][CH2:17][C:18]([NH:21]C(OC(C)(C)C)=O)([CH3:20])[CH3:19])=[O:15])=[CH:12][CH:11]=1>C(Cl)Cl>[ClH:1].[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([C:14]([O:16][CH2:17][C:18]([NH2:21])([CH3:20])[CH3:19])=[O:15])=[CH:29][CH:30]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)OCC(C)(C)NC(=O)OC(C)(C)C)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.5 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC1=CC=C(C(=O)OCC(C)(C)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |